molecular formula C25H21ClFN3O3S B11414123 11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione

11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B11414123
M. Wt: 498.0 g/mol
InChI Key: OCRXHUHYFQZXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7400^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tricyclic Core: This involves cyclization reactions that form the tricyclic structure. Common reagents include strong acids or bases to facilitate ring closure.

    Introduction of Functional Groups: The acetyl, chloro, methyl, and fluorophenyl groups are introduced through various substitution reactions. Reagents such as acetyl chloride, chlorinating agents, and fluorobenzyl bromide are used under controlled conditions.

    Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 11-Acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione
  • 11-Acetyl-4-(2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione

Uniqueness

The uniqueness of 11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C25H21ClFN3O3S

Molecular Weight

498.0 g/mol

IUPAC Name

11-acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C25H21ClFN3O3S/c1-14-19(26)4-3-5-20(14)30-23(32)22-18-10-11-28(15(2)31)13-21(18)34-24(22)29(25(30)33)12-16-6-8-17(27)9-7-16/h3-9H,10-13H2,1-2H3

InChI Key

OCRXHUHYFQZXLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3=C(N(C2=O)CC4=CC=C(C=C4)F)SC5=C3CCN(C5)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.